molecular formula C16H11ClN2O B1616310 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 36640-43-4

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1616310
CAS RN: 36640-43-4
M. Wt: 282.72 g/mol
InChI Key: KOAQEZYCWBZLFG-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound. It has been used in the preparation of 1-(3-chlorophenyl)-1-phenyl-1-propanol .


Synthesis Analysis

The synthesis of this compound could involve the use of 3-chlorophenyl isocyanate . Another possible method could involve the use of 3-Chlorophenylhydrazine hydrochloride .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

  • Synthesis of New Compounds

    • Field : Organic Synthesis
    • Application : The compound 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea was synthesized for the first time .
    • Method : The synthesis method involved the reaction of 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF .
    • Results : The yield of the reaction was 60% .
  • Antidepressant-like Activity

    • Field : Medicinal Chemistry
    • Application : N-hexyl trazodone derivatives, including 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride, were synthesized and tested for their affinity for 5-HT1AR and 5-HT7R .
    • Method : The synthesis involved reductive alkylation under a mild reducing agent .
    • Results : The final compounds were produced with a yield of 56–63% using ethanol or 51–56% in solvent-free conditions in 4 min .
  • Nonlinear Optical Properties

    • Field : Computational Electronics
    • Application : A computational study was conducted on the electrooptic properties of a novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one .
    • Method : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
    • Results : The potential applications of the molecule in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths. The static and dynamic polarizability were found to be many-fold higher than that of urea .
  • Industrial Production

    • Field : Industrial Chemistry
    • Application : 3-Chlorophenol, an organic compound with the molecular formula C6H4ClOH, is prepared industrially by dechlorination of polychlorophenols .
    • Method : The production process involves the alkylation of chlorobenzene with propylene .
    • Results : The resulting 3-Chlorophenol is a colorless or white solid that melts easily and exhibits significant solubility in water .
  • Optoelectronic Device Fabrication

    • Field : Optoelectronics
    • Application : A computational study was conducted on the electrooptic properties of a novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one .
    • Method : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
    • Results : The potential applications of the molecule in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths. The static and dynamic polarizability were found to be many-fold higher than that of urea .
  • Antidepressant-like Activity

    • Field : Medicinal Chemistry
    • Application : N-hexyl trazodone derivatives, including 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride, were synthesized and tested for their affinity for 5-HT1AR and 5-HT7R .
    • Method : The synthesis involved reductive alkylation under a mild reducing agent .
    • Results : The final compounds were produced with a yield of 56–63% using ethanol or 51–56% in solvent-free conditions in 4 min .

Safety And Hazards

This compound could potentially be hazardous. For instance, 3-Chlorophenyl isocyanate is known to be fatal if inhaled and causes severe skin burns and eye damage .

Future Directions

The future directions for the study of this compound could involve further exploration of its pharmacological effects. For instance, it has been suggested that similar compounds could have potential applications in the treatment of conditions like Fragile X syndrome .

properties

IUPAC Name

3-(3-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAQEZYCWBZLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359622
Record name 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS RN

36640-43-4
Record name 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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